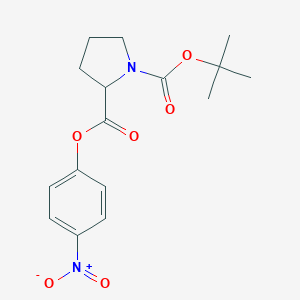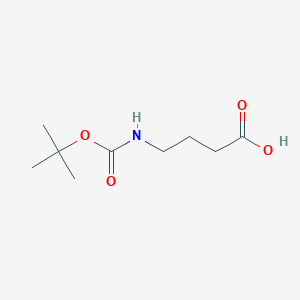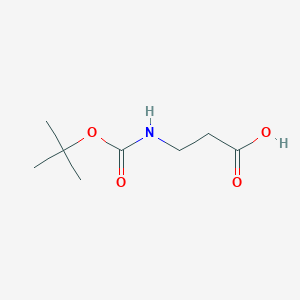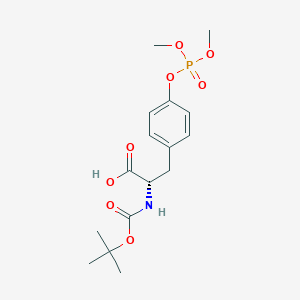
Boc-pro-onp
説明
科学的研究の応用
ペプチド合成
Boc-pro-onp: は、アミノ酸の保護基としてペプチド合成に広く用いられています。 Boc(tert-ブチロキシカルボニル)基は、ペプチド合成中にアミノ官能基を不要な反応から保護します 。これは、ペプチド鎖の完全性を維持し、最終生成物が不純物を含まないことを保証するために不可欠です。
生化学における用途
生化学では、this compoundはアミンの化学選択的保護における重要な試薬として機能します。 これにより、分子内の他の潜在的に反応性の高い基の存在下で、1つの官能基を選択的に反応させることができ、これは複雑な生化学的化合物の合成に不可欠です 。
薬理学
薬理学の分野では、this compoundはプロドラッグの開発に使用されます。これらは、体内で代謝変換されて活性医薬品成分を放出する化合物です。 This compoundは、薬物の溶解性、吸収性、分布特性を改変するために使用できます 。
有機合成
有機合成: は、アミンの保護のためにthis compoundに依存しています。 Boc基は、さまざまな条件下での安定性と、合成が完了した後の容易な除去のために、一般的な選択肢です 。
分析化学
分析化学では、this compoundは定量分析と定性分析で使用されます。 保護基としての役割により、複雑な混合物中のさまざまな化合物を正確に測定することができ、物質の同定と定量に役立ちます 。
材料科学
材料科学: は、ポリマーやその他の先端材料の合成におけるthis compoundの使用から恩恵を受けています。 Boc基による保護は、開発中の材料の分子構造と特性を制御するために不可欠です 。
環境科学
環境科学に直接関連するわけではありませんが、環境に優しい材料や化学物質の合成におけるthis compoundの使用は、ますます関心を集めています。 これは、生分解性材料の合成を可能にし、有害な化学物質の必要性を減らすことで、グリーンケミストリーの実践に貢献しています 。
グリーンケミストリー
最後に、this compoundは、有害な溶媒や触媒を必要とせずに反応を実施するための手段を提供することで、グリーンケミストリーの原則と一致しています。 これにより、環境への影響を最小限に抑え、持続可能な化学慣行を促進します 。
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-pro-onp typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with this compound serving as a key intermediate in the synthesis of more complex peptides .
化学反応の分析
Types of Reactions
Boc-pro-onp undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Boc-proline and p-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as primary or secondary amines are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Boc-proline and p-nitrophen
特性
IUPAC Name |
1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOBXQVANZIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304049 | |
| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28310-65-8 | |
| Record name | NSC164055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















